- Halide aided synergistic ring opening mechanism of epoxides and their cycloaddition to CO2 using MCM-41-imidazolium bromide catalyst, Journal of Molecular Catalysis A: Chemical, 2014, 386, 42-48

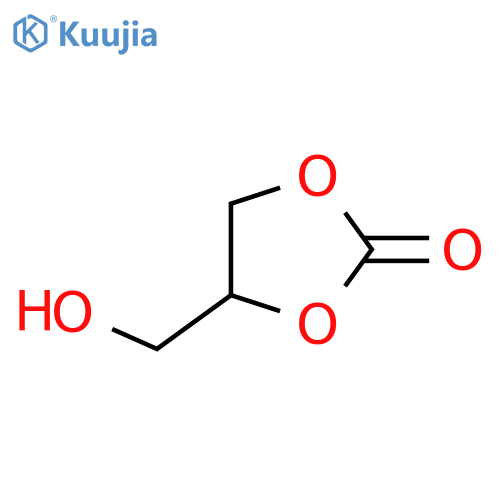

Cas no 931-40-8 (4-(Hydroxymethyl)-1,3-dioxolan-2-one)

931-40-8 structure

Produktname:4-(Hydroxymethyl)-1,3-dioxolan-2-one

4-(Hydroxymethyl)-1,3-dioxolan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,3-Dioxolan-2-one,4-(hydroxymethyl)-

- Glycerol 1,2-Carbonate

- 4-(hydroxymethyl)-1,3-dioxolan-2-one

- 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE

- GLYCEROL CARBONATE

- 4-Hydroxymethyl-2-oxo-1,3-dioxolane

- 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-

- hydroxymethyl dioxolanone

- glycerin carbonate

- NSC60535

- Glycerol1,2-Carbonate

- JFMGYULNQJPJCY-UHFFFAOYSA-N

- 4-hydroxymethyl-[1,3]dioxolan-2-one

- 4-(Hydroxymethyl)-1,3-dioxolan-2-one (ACI)

- Carbonic acid, (hydroxymethyl)ethylene ester (6CI)

- Carbonic acid, cyclic (hydroxymethyl)ethylene ester (7CI, 8CI)

- (2-Oxo-1,3-dioxolan-4-yl)methanol

- 2-Oxo-1,3-dioxolane-4-methanol

- 3-Hydroxypropene carbonate

- 3-Hydroxypropylene carbonate

- 4-Hydroxymethyl-1,3-dioxolane-2-one

- 4-Methylolethylene carbonate

- Glycerine carbonate

- Glycerol cyclic 1,2-carbonate

- Jeffsol GC

- NSC 60535

- Racemic glycerol 1,2-carbonate

- 4-(Hydroxymethyl)-1,3-dioxolan-2-one

-

- MDL: MFCD00085561

- Inchi: 1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2

- InChI-Schlüssel: JFMGYULNQJPJCY-UHFFFAOYSA-N

- Lächelt: O=C1OC(CO)CO1

Berechnete Eigenschaften

- Genaue Masse: 118.026609g/mol

- Oberflächenladung: 0

- XLogP3: -1.5

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 118.026609g/mol

- Monoisotopenmasse: 118.026609g/mol

- Topologische Polaroberfläche: 55.8Ų

- Schwere Atomanzahl: 8

- Komplexität: 100

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.4 g/mL at 25 °C(lit.)

- Siedepunkt: 160°C/0.8mmHg(lit.)

- Flammpunkt: Fahrenheit: 230° f

Celsius: 110° c - Brechungsindex: n20/D 1.469(lit.)

- PSA: 55.76000

- LogP: -0.48590

- Löslichkeit: Nicht bestimmt

4-(Hydroxymethyl)-1,3-dioxolan-2-one Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:1

- Sicherheitshinweise: S23

- Lagerzustand:Sealed in dry,Room Temperature

4-(Hydroxymethyl)-1,3-dioxolan-2-one Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(Hydroxymethyl)-1,3-dioxolan-2-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-383708-0.05g |

4-(hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 95% | 0.05g |

$19.0 | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229066-100g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 90% | 100g |

¥915.00 | 2024-04-25 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09556-1g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 97% | 1g |

0.00 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GT764-25g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 90%(GC) | 25g |

¥216.0 | 2022-05-30 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09556-1g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 97% | 1g |

0.00 | 2021-07-09 | |

| Ambeed | A538771-25g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 90% | 25g |

$36.0 | 2025-02-28 | |

| Cooke Chemical | A4659312-500G |

Glycerol 1,2-Carbonate |

931-40-8 | >90.0%(GC) | 500g |

RMB 3039.20 | 2025-02-20 | |

| TRC | H973050-500mg |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 500mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H833335-100g |

4-(Hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 90% | 100g |

778.00 | 2021-05-17 | |

| Enamine | EN300-383708-5.0g |

4-(hydroxymethyl)-1,3-dioxolan-2-one |

931-40-8 | 95% | 5g |

$58.0 | 2023-05-30 |

4-(Hydroxymethyl)-1,3-dioxolan-2-one Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Selenium Solvents: Dimethylformamide ; 24 h, 0.1 MPa, 20 °C

Referenz

- Facile synthesis of glycerol carbonate from glycerol using selenium-catalyzed carbonylation with carbon monoxide, Heteroatom Chemistry, 2010, 21(7), 541-545

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: 1H-Imidazolium, 3-butyl-2-carboxy-1-methyl-, inner salt Solvents: Water ; 80 min, 74 °C

Referenz

- Imidazolium-2-carboxylate as an efficient, expeditious and eco-friendly organocatalyst for glycerol carbonate synthesis, Advanced Synthesis & Catalysis, 2009, 351, 1753-1756

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Aluminum(1+), ethyl[N,N,N-tributyl-3-[[[2-[[[5-(1,1-dimethylethyl)-2-(hydroxy-κO… ; 5 h, 1 MPa, 120 °C

Referenz

- Method for preparing highly active bifunctional catalyst for reaction of carbon dioxide and epoxy alkane to prepare cyclic carbonate and its application, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Zinc, dibromobis(1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-N1)-, (T-4)- ; 12 h, 1.5 MPa, 60 °C

Referenz

- Hexamethylenetetramine Complexes as Easy-to-Handle and Efficient Lewis Acid-Base Heterogeneous Catalysts for Coupling of CO2 under Mild Conditions, Industrial & Engineering Chemistry Research, 2022, 61(31), 11390-11396

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide Catalysts: Stereoisomer of bis[[4,4′-[(1R,2R)-1,2-cyclohexanediyldi(nitrilo-κN)]bis[2-penta… ; 24 h, 1 atm, 26 °C

Referenz

- Bimetallic aluminium(acen) complexes as catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides, Catalysis Science & Technology, 2011, 1(1), 93-99

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: 1H-Imidazolium, 3-(2-chloroethyl)-1-[3-(trihydroxysilyl)propyl]-, chloride (1:1) (MCM-41 supported) ; 4 h, 20 bar, 90 °C

Referenz

- Solid imidazolium halide catalysts for the solvent-free synthesis of glycerol carbonate, Journal of CO2 Utilization, 2014, 6, 69-74

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium iodide , 2279076-92-3 ; 10 bar, 25 °C → 120 °C; 18 h, 120 °C

Referenz

- New zinc/tetradentate N4 ligand complexes: Efficient catalysts for solvent-free preparation of cyclic carbonates by CO2/epoxide coupling, Molecular Catalysis, 2018, 456, 87-95

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 2 h, 100 °C; 100 °C → rt

Referenz

- Effect of lipophilicity of catalyst in cyclic carbonate formation by transesterification of polyhydric alcohols, Green Chemistry, 2009, 11(7), 1056-1060

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Calcium magnesium oxide (Ca0.8Mg1.2O2) ; 90 min, 70 °C

Referenz

- Mg1+xCa1-xO2 as reusable and efficient heterogeneous catalyst for the synthesis of glycerol carbonate via the transesterification of glycerol with dimethyl carbonate, Applied Catalysis, 2013, 466, 272-281

Synthetic Routes 19

Synthetic Routes 20

4-(Hydroxymethyl)-1,3-dioxolan-2-one Raw materials

4-(Hydroxymethyl)-1,3-dioxolan-2-one Preparation Products

4-(Hydroxymethyl)-1,3-dioxolan-2-one Verwandte Literatur

-

1. Hyperbranched aliphatic polyethers obtained from environmentally benign monomer: glycerol carbonateGabriel Rokicki,Pawe? Rakoczy,Pawe? Parzuchowski,Marcin Sobiecki Green Chem. 2005 7 529

-

Benjamin R. Buckley,Anish P. Patel,K. G. Upul Wijayantha RSC Adv. 2014 4 58581

-

Sofia Benyahya,Myriam Desroches,Rémi Auvergne,Stéphane Carlotti,Sylvain Caillol,Bernard Boutevin Polym. Chem. 2011 2 2661

-

Karolina M. Tomczyk,Piotr A. Guńka,Pawe? G. Parzuchowski,Janusz Zachara,Gabriel Rokicki Green Chem. 2012 14 1749

-

Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841

Verwandte Kategorien

- Material Chemikalien Elektrische Materialien Biosensor-Materialien

- Material Chemikalien Elektrische Materialien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Säuren und Derivate Organische Kohlsäuren und Derivate Auszug aus dem Text: "Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist 'Auszug aus dem Text: 'Die Übersetzung des Begriffs 'Carbonic acid diesters' ins Deutsche ist '"

931-40-8 (4-(Hydroxymethyl)-1,3-dioxolan-2-one) Verwandte Produkte

- 51260-39-0((S)-(-)-Propylene Carbonate)

- 185836-34-4((R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one)

- 623-53-0(Ethyl Methyl Carbonate)

- 135682-18-7((S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one)

- 623-96-1(Dipropylcarbonate)

- 96-49-1(Ethylene Carbonate)

- 16606-55-6((R)-1,2-Propylene Carbonate)

- 102-76-1(Triacetin)

- 202480-74-8(1,2-Propylene-d6 Carbonate)

- 108-32-7(Propylene carbonate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:931-40-8)4-(Hydroxymethyl)-1,3-dioxolan-2-one

Reinheit:99%

Menge:500g

Preis ($):350.0